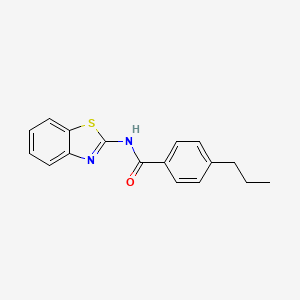

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide likely belongs to a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic heterocycles that are present in a wide variety of synthetic and natural products . They have been extensively investigated due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for N-(1,3-benzothiazol-2-yl)-4-propylbenzamide are not available, similar compounds have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Applications De Recherche Scientifique

Antibacterial Agents

Compounds with the N-(1,3-benzothiazol-2-yl)-arylamide structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole derivatives, which include N-(1,3-benzothiazol-2-yl)-arylamides, have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Activity

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activities . Therefore, N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be developed into a novel anticancer drug.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of epilepsy and other seizure disorders.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of hypertension.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of diabetes.

Anti-inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that N-(1,3-benzothiazol-2-yl)-4-propylbenzamide could potentially be used in the treatment of inflammatory diseases.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzothiazole derivatives

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-5-12-8-10-13(11-9-12)16(20)19-17-18-14-6-3-4-7-15(14)21-17/h3-4,6-11H,2,5H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLADCRZNUAMOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2393467.png)

![1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2393468.png)

![3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester](/img/structure/B2393473.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)

![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)

![Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2393481.png)